molecular formula C10H10O3 B1601109 Methyl 2-phenyloxirane-2-carboxylate CAS No. 98324-47-1

Methyl 2-phenyloxirane-2-carboxylate

Cat. No.: B1601109
CAS No.: 98324-47-1
M. Wt: 178.18 g/mol
InChI Key: CWQYVTPJYUNQRM-UHFFFAOYSA-N
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Description

Methyl 2-phenyloxirane-2-carboxylate (CAS 19190-80-8) is an epoxide-containing ester with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its structure features a phenyl group attached to the oxirane (epoxide) ring, which is further esterified with a methyl group (Figure 1). This compound is a chiral molecule with two defined stereocenters, as indicated by its (2R,3S) configuration . Key computed properties include a moderate lipophilicity (XLogP3: 1.3) and a topological polar surface area of 38.8 Ų, suggesting moderate solubility in polar solvents .

The phenyl substituent introduces steric bulk and aromatic π-electron density, which can influence reactivity in ring-opening reactions and interactions with biological targets.

Properties

IUPAC Name

methyl 2-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQYVTPJYUNQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503746
Record name Methyl 2-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98324-47-1
Record name Methyl 2-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenyloxirane-2-carboxylate can be synthesized through the Darzens reaction, which involves the condensation of aldehydes or ketones with α-halo esters in the presence of a base such as sodium ethoxide or sodium amide . The reaction typically proceeds under mild conditions and results in the formation of the glycidic ester.

Industrial Production Methods

Industrial production of this compound often involves the same Darzens reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Phenylacetone: Formed through hydrolysis.

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Formed through reduction of the ester group.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-phenyloxirane-2-carboxylate finds extensive applications in various scientific research domains:

Mechanism of Action

The mechanism of action of methyl 2-phenyloxirane-2-carboxylate involves the reactivity of its oxirane ring and ester group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the oxirane ring and ester group.

Comparison with Similar Compounds

Methyl 2-Methyloxirane-2-Carboxylate (CID 3525005)

Molecular Formula : C₅H₈O₃
Molecular Weight : 116.11 g/mol
Structure : Replaces the phenyl group with a methyl substituent on the oxirane ring (Figure 2).
Key Differences :

  • Polarity : Lower molecular weight and absence of an aromatic ring result in reduced lipophilicity (predicted XLogP3 < 1.3) and higher volatility.
  • Synthetic Utility : Likely serves as a simpler model compound for studying epoxide reactivity without aromatic interference .

Methyl 3-(4-Methoxyphenyl)-2-Methyloxirane-2-Carboxylate (CAS 92119-04-5)

Molecular Formula : C₁₂H₁₄O₄
Molecular Weight : 222.24 g/mol
Structure : Contains a 4-methoxyphenyl group and an additional methyl substituent on the oxirane ring (Figure 3).
Key Differences :

  • Electronic Effects : The methoxy group (–OCH₃) is electron-donating, enhancing the electron density of the aromatic ring. This could stabilize transition states in electrophilic reactions or alter binding affinity in biological systems.

(R)-(-)-2-Methoxy-2-Phenylacetic Acid (CAS 3966-32-3)

Molecular Formula : C₉H₁₀O₃
Molecular Weight : 166.17 g/mol
Structure : A carboxylic acid derivative with a methoxy group and phenyl substituent but lacks the oxirane ring (Figure 4).
Key Differences :

  • Functional Group : The absence of the epoxide ring limits its utility in ring-opening reactions but makes it a candidate for chiral resolution or as a building block in asymmetric synthesis.
  • Acidity : The carboxylic acid group (pKa ~2-3) introduces pH-dependent reactivity, unlike the ester-containing oxirane analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Polar Surface Area (Ų)
Methyl 2-phenyloxirane-2-carboxylate C₁₀H₁₀O₃ 178.18 Phenyl, methyl ester 1.3 38.8
Methyl 2-methyloxirane-2-carboxylate C₅H₈O₃ 116.11 Methyl, methyl ester ~0.5† ~35.0†
Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate C₁₂H₁₄O₄ 222.24 4-Methoxyphenyl, methyl ester ~1.8† ~45.0†
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 Phenyl, methoxy, carboxylic acid 1.1† 54.4†

*Predicted values based on structural analogs where experimental data are unavailable.
†Estimated using computational tools (e.g., ChemAxon).

Research Implications and Gaps

  • Reactivity Trends : The phenyl and methoxyphenyl groups in oxirane esters may slow reaction kinetics in nucleophilic attacks compared to methyl-substituted analogs due to steric and electronic effects.
  • Toxicological Data: No explicit toxicological studies are cited for these compounds (e.g., notes gaps for unrelated substances), highlighting a need for safety evaluations .
  • Applications: Potential uses in chiral synthesis, polymer chemistry, or as intermediates in drug development warrant further exploration.

Biological Activity

Methyl 2-phenyloxirane-2-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide (oxirane) functional group attached to a carboxylate moiety. Its molecular formula is C11H12O3C_{11}H_{12}O_3, and it features a methyl ester, which enhances its solubility and reactivity in biological systems. The compound's structure can be represented as follows:

Methyl 2 phenyloxirane 2 carboxylate\text{Methyl 2 phenyloxirane 2 carboxylate}

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Epoxidation Reactions : Utilizing reagents like mCPBA (meta-Chloroperbenzoic acid) to convert α-β unsaturated esters into their corresponding epoxides.
  • Microwave-Assisted Synthesis : This method has been shown to yield high purity and efficiency, with yields reported up to 96% under optimized conditions .

Potential Biological Interactions

Research indicates that this compound may exhibit various biological activities due to its ability to interact with nucleophiles and electrophiles in biological systems. Its structural features suggest potential roles in:

  • Antioxidative Activity : Compounds similar to this compound have shown antioxidative effects, which are crucial for mitigating oxidative stress in cells.
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective properties, particularly against neuroinflammation .

Case Studies and Research Findings

  • Neuroinflammation Studies : A study evaluated the anti-neuroinflammatory effects of derivatives of this compound in BV-2 microglial cells. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Synthetic Pathways for Bioactive Compounds : The compound has been implicated as an intermediate in the synthesis of pharmacologically active compounds, including those used in illicit drug synthesis. Its ability to undergo hydrolysis to form phenylacetone is particularly noteworthy for pharmaceutical chemistry applications.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-methyl-3-phenyloxirane-2-carboxylateC_{11}H_{12}O_3Methyl ester variant; similar reactivity
Ethyl 3-methyl-3-phenyloxirane-2-carboxylateC_{12}H_{14}O_3Ethyl ester variant; diverse applications
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylateC_{13}H_{16}O_3Contains isopropyl group; different steric effects
2-Methyl-3-phenyloxiraneC_{9}H_{10}OLacks carboxylic functionality; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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